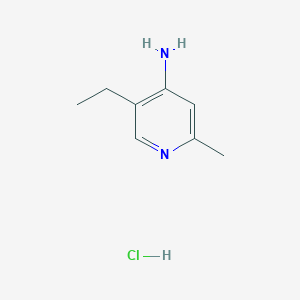
5-Ethyl-2-methylpyridin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methylpyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methylpyridin-4-amine hydrochloride typically involves the alkylation of 2-methylpyridine followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of 2-methylpyridine with ethyl bromide in the presence of a base to form 5-ethyl-2-methylpyridine. This intermediate is then subjected to amination using ammonia or an amine source to yield 5-Ethyl-2-methylpyridin-4-amine. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Ethyl-2-methylpyridin-4-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Reduced amine derivatives
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethyl-2-methylpyridin-4-amine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It is also used in the development of fluorescent probes and other bioactive molecules .
Medicine: It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and pigments. It is also employed in the production of corrosion inhibitors and other functional materials .
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methylpyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
- 2-Amino-5-methylpyridine
- 2-Amino-4-methylpyridine
- 5-Ethyl-2-methylpyridine
Comparison: 5-Ethyl-2-methylpyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied pharmacological activities .
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
5-ethyl-2-methylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-3-7-5-10-6(2)4-8(7)9;/h4-5H,3H2,1-2H3,(H2,9,10);1H |
Clave InChI |
IGBPWJSDGACTIV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(N=C1)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
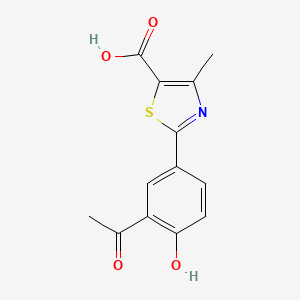
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)

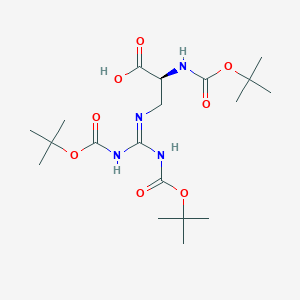


![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
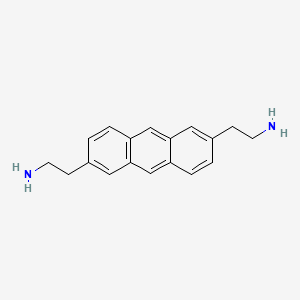
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
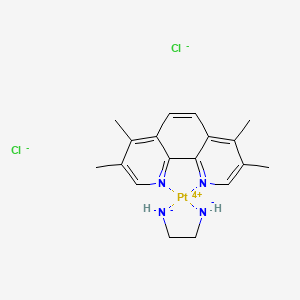
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
